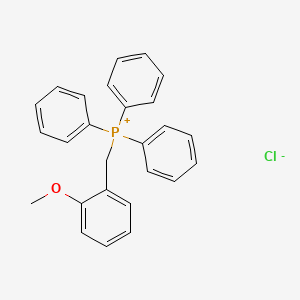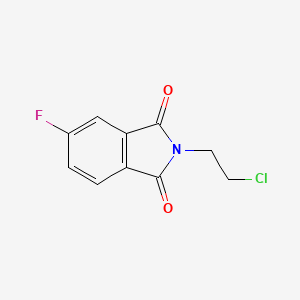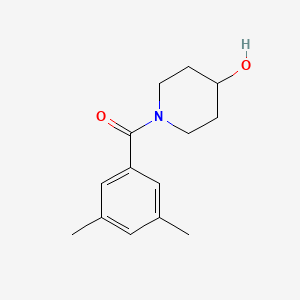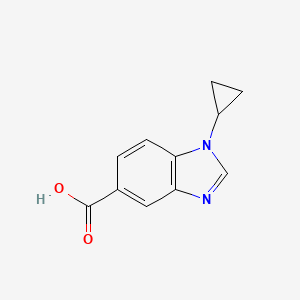
(2-Methoxybenzyl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)methylphosphanium chloride is a chemical compound with the molecular formula C26H24ClOP. It is a phosphonium salt that is used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous solvent such as acetone, and the temperature is gradually increased to facilitate the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production methods for (2-Methoxyphenyl)methylphosphanium chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
(2-Methoxyphenyl)methylphosphanium chloride primarily undergoes substitution reactions. It is used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes. This reaction is facilitated by the presence of a strong base, such as sodium hydride or potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), controlled temperature.
Major Products
The major products formed from the reactions involving (2-Methoxyphenyl)methylphosphanium chloride are substituted alkenes. These alkenes can be further functionalized to produce a variety of organic compounds .
科学的研究の応用
(2-Methoxyphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine: Utilized in the development of antiviral and antitumor agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2-Methoxyphenyl)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
類似化合物との比較
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure and used in similar reactions.
(2-Methoxybenzyl)triphenylphosphonium chloride: Another related compound with similar applications
Uniqueness
(2-Methoxyphenyl)methylphosphanium chloride is unique due to its specific reactivity and the stability of the resulting ylide. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
52045-25-7 |
|---|---|
分子式 |
C26H24ClOP |
分子量 |
418.9 g/mol |
IUPAC名 |
(2-methoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChIキー |
TZRCYVSSZNAXEW-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
正規SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)





![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)


